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Compound of Interest

Compound Name: 6-Bromoquinolin-4-Ol

CAS No.: 332366-57-1

Cat. No.: B3021693

Get Quote

Executive Summary & Strategic Context
6-Bromoquinolin-4-ol (CAS: 145369-94-4) serves as a privileged scaffold in the synthesis of

type II topoisomerase inhibitors, antimalarials, and kinase inhibitors. In drug development,

"cross-reactivity" for this scaffold is a dual-threat parameter:

Pharmacological Promiscuity: The potential of the quinoline core to bind unintended protein

targets (e.g., human kinases vs. bacterial gyrase).

Assay Interference: The tendency of quinolone derivatives to trigger false positives in

standard urine immunoassays (particularly for opiates) and fluorescence-based high-

throughput screens.

This guide provides a rigorous framework for profiling the selectivity of 6-Bromoquinolin-4-ol
against its structural alternatives (6-Chloro, 6-Methoxy, and unsubstituted analogs), ensuring

that "hits" are genuine pharmacological leads rather than assay artifacts.
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The bromine atom at the C6 position introduces unique steric and electronic properties

compared to standard alternatives. The following data synthesizes physicochemical

parameters critical for predicting cross-reactivity and off-target binding.

Table 1: Physicochemical & Selectivity Profile of C6-
Substituted Quinolin-4-ols

Feature
6-

Bromoquinolin-

4-ol (Target)

6-

Chloroquinolin-

4-ol

(Alternative 1)

6-

Methoxyquinoli

n-4-ol

(Alternative 2)

Quinolin-4-ol

(Control)

Molecular Weight 224.05 Da 179.60 Da 175.18 Da 145.16 Da

ClogP

(Lipophilicity)
~2.6 ~2.1 ~1.8 ~1.2

Halogen Bonding

Potential

High (Strong

-hole)
Moderate

None (H-bond

acceptor)
None

Immunoassay

Interference

Moderate-High

(Structurally

mimics opiates in

some ELISA kits)

Moderate Low Low

Metabolic

Stability (t½)

High (Blocks C6

oxidation)
High

Low (O-

demethylation

risk)

Low (C6

oxidation prone)

Primary Utility

Scaffold for

cross-coupling

(Suzuki/Buchwal

d)

Steric probe
Solubility

enhancer

Baseline

fragment

Causality Insight: The Bromine substituent is significantly larger (Van der Waals radius 1.85 Å)

than Chlorine (1.75 Å) or Hydrogen (1.20 Å). This increased bulk restricts the molecule's

rotation in tight binding pockets, often increasing selectivity for specific enzymes (like bacterial

Topo IV) while decreasing promiscuous binding to smaller pockets found in human kinases.
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However, the enhanced lipophilicity (ClogP ~2.6) increases the risk of non-specific hydrophobic

binding (PAINS behavior).

Structural Logic & SAR Decision Tree
The following diagram illustrates the decision logic when optimizing the 6-Bromo scaffold. It

visualizes how modifications at the C6 position dictate the downstream cross-reactivity profile.
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Caption: Decision tree for C6-substitution. Retaining the Bromine (Path A) exploits halogen

bonding but risks non-specific binding due to lipophilicity. Substitution (Path B) can mitigate

assay interference.
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Protocol A: Immunoassay Cross-Reactivity Screen (The
"False Positive" Check)
Objective: Determine if 6-Bromoquinolin-4-ol interferes with standard diagnostic

immunoassays (e.g., Opiate/Amphetamine screens), a known liability of quinoline derivatives

[1, 2].

Reagents:

Commercial ELISA Kit for Opiates (e.g., Morphine target).[1]

Test Compound: 6-Bromoquinolin-4-ol (10 mM DMSO stock).

Negative Control: Drug-free urine.

Positive Control: Morphine (300 ng/mL).[2][3]

Workflow:

Spiking: Prepare urine samples spiked with 6-Bromoquinolin-4-ol at concentrations of 1,

10, and 100 µg/mL.

Incubation: Add 50 µL of sample to antibody-coated wells. Incubate for 30 min at RT (allows

competition between free hapten and enzyme-conjugate).

Detection: Wash 3x. Add TMB substrate. Stop reaction with 1N H2SO4.

Calculation: Measure Absorbance (450 nm). Calculate % Cross-Reactivity:

Self-Validating Step: If the 100 µg/mL sample shows >20% signal inhibition compared to the

negative control without a dose-response at lower concentrations, suspect non-specific protein

adsorption (stickiness) rather than true antibody binding.

Protocol B: Target Selectivity Profiling (Kinase/Enzyme
Panel)
Objective: Assess off-target liability against a panel of human kinases (e.g., EGFR, VEGFR) vs.

the intended bacterial target (e.g., Gyrase).
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Workflow Diagram:

6-Bromoquinolin-4-ol
(10 µM)
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Click to download full resolution via product page

Caption: High-throughput selectivity workflow. The compound is screened at a fixed

concentration (10 µM) against a diverse panel before full IC50 determination.

Methodology:

Assay Format: Use Fluorescence Polarization (FP) or TR-FRET. 6-Bromoquinolin-4-ol is
non-fluorescent in the visible range, minimizing optical interference (unlike some amino-

quinolines).

Screening: Test at 1 µM and 10 µM.

Hit Criteria: Significant "cross-reactivity" is defined as >50% inhibition of an off-target enzyme

at 10 µM.

Validation: For any hits, determine the

using Isothermal Titration Calorimetry (ITC) to confirm binding is driven by specific
interactions (enthalpy-driven) rather than aggregation (entropy-driven).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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